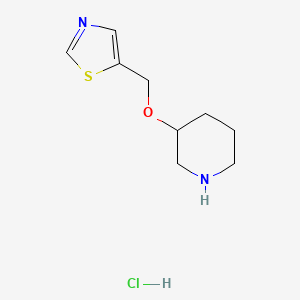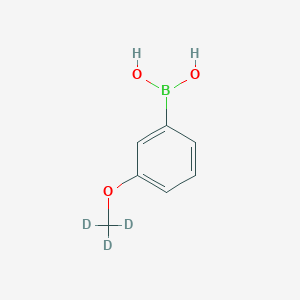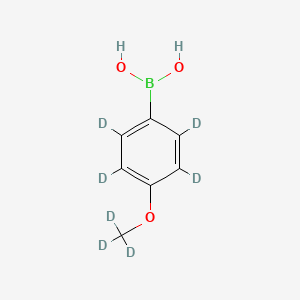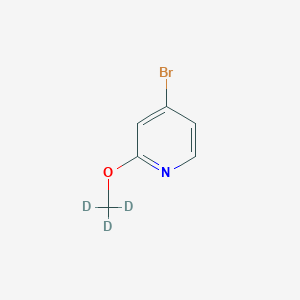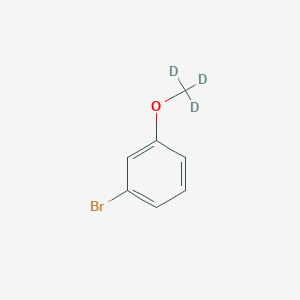
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a pyrazine moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, particularly for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with an appropriate alkyl halide under basic conditions.
-
Introduction of the Pyrazine Group: : The pyrazine moiety is introduced via a nucleophilic substitution reaction. This step often requires the use of a pyrazine derivative and a suitable leaving group on the piperidine intermediate.
-
Carbamate Formation: : The final step involves the formation of the tert-butyl carbamate group. This is typically achieved by reacting the piperidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound exhibit activity against certain bacterial strains, making it a candidate for the development of new antibiotics .
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the production of intermediates for drug synthesis.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The piperidine ring may also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate
- tert-Butyl ((1-(1-(quinolin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate
- tert-Butyl ((1-(1-(pyrimidin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl ((1-(1-(pyrazin-2-yl)ethyl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
tert-butyl N-[[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13(15-11-18-7-8-19-15)21-9-5-6-14(12-21)10-20-16(22)23-17(2,3)4/h7-8,11,13-14H,5-6,9-10,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYBOILXNQBIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCCC(C2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
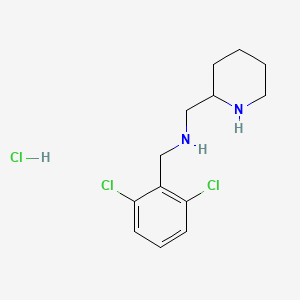
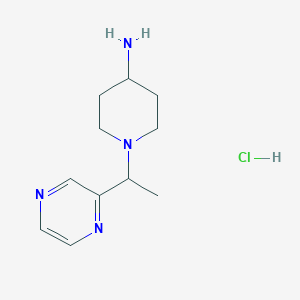
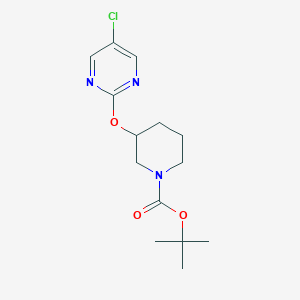
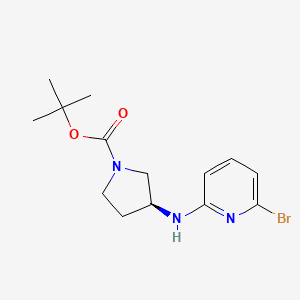

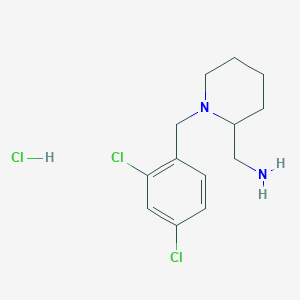
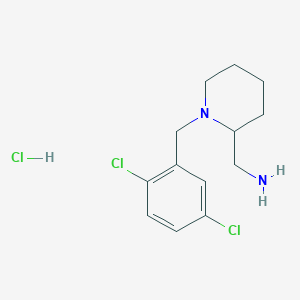
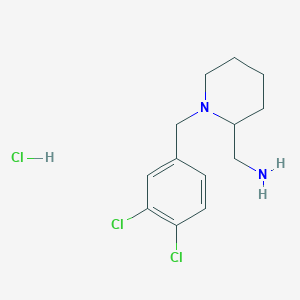
![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7899245.png)
